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Introduction

This technical guide provides a comprehensive characterization of the compound identified by
CAS number 73954-34-4. This molecule, N-(2,2-dimethoxy-ethyl)-3,4-
dimethoxyphenylacetamide, is primarily known as an impurity of lvabradine, a clinically
significant hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker.[1][2][3][4]
[5] Understanding the physicochemical properties, synthesis, and potential biological activity of
such impurities is critical for drug development, ensuring the safety, efficacy, and quality of the
final pharmaceutical product.

This document summarizes the available data on N-(2,2-dimethoxy-ethyl)-3,4-
dimethoxyphenylacetamide, outlines general experimental protocols for its synthesis and
analysis, and discusses its potential biological implications in the context of its parent
compound, Ivabradine.

Physicochemical Properties

A summary of the known physicochemical properties of N-(2,2-dimethoxy-ethyl)-3,4-
dimethoxyphenylacetamide is presented in Table 1. This data is essential for its identification,
purification, and formulation.

Table 1: Physicochemical Properties of CAS 73954-34-4
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Property

Value

Source(s)

Chemical Name

N-(2,2-dimethoxy-ethyl)-3,4-

dimethoxyphenylacetamide

[1](21[5]

Synonym(s) Ivabradine impurity 2 [1][3][6]
CAS Number 73954-34-4 [1][21[3]
Molecular Formula C14H21NOs [1112]131[5]
Molecular Weight 283.32 g/mol [11[2]13][5]
Appearance White to off-white powder [7]
Solubility Soluble in DMSO [4]

Boiling Point 455.2 £ 45.0 °C (Predicted) [8]
Density 1.109 + 0.06 g/cm? (Predicted) [5]

pKa 15.39 + 0.46 (Predicted) [5]

Synthesis and Purification

While a specific, detailed synthesis protocol for N-(2,2-dimethoxy-ethyl)-3,4-
dimethoxyphenylacetamide is not readily available in published literature, a general synthetic
route can be proposed based on standard organic chemistry principles. The compound is an
amide, which can typically be formed by the reaction of a carboxylic acid or its activated
derivative with an amine.

Proposed Synthetic Pathway

A plausible synthesis involves the acylation of 2,2-dimethoxyethan-1-amine with 2-(3,4-
dimethoxyphenyl)acetic acid or its corresponding acyl chloride.
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Caption: Proposed synthesis of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide.

General Experimental Protocol for Synthesis

» Activation of Carboxylic Acid: 2-(3,4-dimethoxyphenyl)acetic acid can be converted to its
more reactive acyl chloride by treatment with thionyl chloride (SOCI2) or oxalyl chloride
((COCI)2) in an inert solvent like dichloromethane (DCM) or toluene.

o Amide Coupling: The resulting acyl chloride is then reacted with 2,2-dimethoxyethan-1-amine
in the presence of a non-nucleophilic base, such as triethylamine (TEA) or
diisopropylethylamine (DIPEA), in an inert solvent like DCM at a controlled temperature (e.g.,
0 °C to room temperature).

e Work-up and Purification: Upon completion of the reaction, the mixture is typically washed
with aqueous solutions (e.g., dilute HCI, saturated NaHCOs, and brine) to remove unreacted
starting materials and byproducts. The organic layer is then dried over anhydrous sodium
sulfate, filtered, and concentrated under reduced pressure. The crude product can be
purified by column chromatography on silica gel using a suitable eluent system (e.g., a
gradient of ethyl acetate in hexanes) or by recrystallization.

Purification from Ivabradine Samples

As an impurity, N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide would typically be
isolated and purified from bulk lvabradine samples using preparative high-performance liquid
chromatography (HPLC).
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Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of N-
(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide. While a complete set of spectral data for
this specific impurity is not publicly available, the following techniques are standard for its
characterization.

Table 2: Analytical Methods for Characterization

Technique Expected Observations

Signals corresponding to aromatic protons of

the 3,4-dimethoxyphenyl group, the methylene
14 NMR yphenyl group y

protons of the acetyl and ethyl groups, and the

methoxy protons.

Resonances for the carbonyl carbon, aromatic
3C NMR carbons, and the various aliphatic and methoxy

carbons.

A molecular ion peak corresponding to the
Mass Spectrometry (MS) molecular weight (283.32 g/mol ) and
characteristic fragmentation patterns.

Absorption bands for the N-H and C=0

stretching.
High-Performance Liquid Chromatography A single major peak under optimized conditions,
(HPLC) indicating the purity of the compound.

Biological Activity and Mechanism of Action
Relationship to Ivabradine

N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide is identified as an impurity of
Ivabradine.[1][3][6] Ivabradine is a well-characterized drug that selectively inhibits the I(f)
current in the sinoatrial node of the heart by blocking hyperpolarization-activated cyclic
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nucleotide-gated (HCN) channels, primarily the HCN4 isoform.[1][9] This action leads to a
reduction in heart rate without affecting myocardial contractility.

Postulated Biological Activity

Given its structural relationship to Ivabradine, it is plausible that N-(2,2-dimethoxy-ethyl)-3,4-
dimethoxyphenylacetamide may possess some affinity for HCN channels. However, without
direct experimental evidence, its biological activity remains speculative. It could potentially act
as a weak inhibitor, an agonist, or have no significant effect on HCN channels. In silico
toxicology and pharmacological activity predictions for some other Ivabradine degradation
products have been performed, suggesting that some impurities may retain pharmacological
activity.[1][2]

Ivabradine Signaling Pathway

The primary signaling pathway affected by lvabradine, and potentially by its impurities, is the
regulation of cardiac pacemaker potential.
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Caption: Simplified signaling pathway of Ivabradine's action on HCN4 channels.

Experimental Workflow for Impurity Characterization

The characterization of a pharmaceutical impurity like N-(2,2-dimethoxy-ethyl)-3,4-
dimethoxyphenylacetamide follows a structured workflow.
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Caption: General workflow for the characterization of a pharmaceutical impurity.

Conclusion

N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide (CAS 73954-34-4) is a known impurity
of the cardiovascular drug Ivabradine. While detailed experimental data for this specific
compound is limited in the public domain, this guide provides a comprehensive overview based
on available information and established scientific principles. Its structural similarity to
Ivabradine suggests a potential for interaction with HCN channels, though further experimental
investigation is required to confirm its biological activity and to fully understand its
pharmacological and toxicological profile. The general protocols and workflows outlined here
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provide a framework for the synthesis, purification, and characterization of this and other
related pharmaceutical impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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